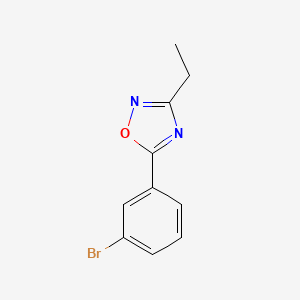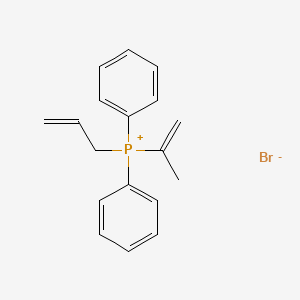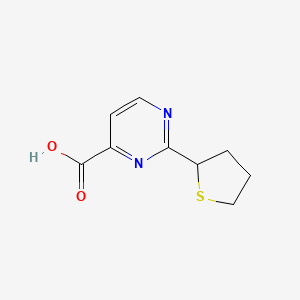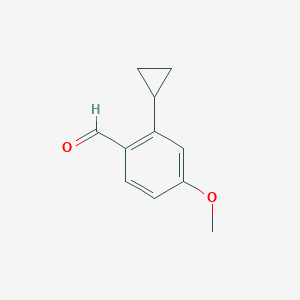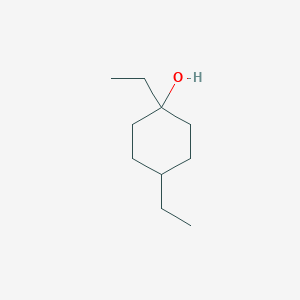
1,4-Diethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It features a cyclohexane ring substituted with two ethyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-diethylcyclohexanone in large-scale reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1,4-diethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1,4-diethylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-diethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 1,4-Diethylcyclohexanone.
Reduction: 1,4-Diethylcyclohexane.
Substitution: 1,4-Diethylcyclohexyl chloride.
Scientific Research Applications
1,4-Diethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as its use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,4-Diethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylcyclohexan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Diethylcyclohexane: Lacks the hydroxyl group, making it less polar.
Cyclohexanol: Lacks the ethyl groups, making it less hydrophobic.
Uniqueness
1,4-Diethylcyclohexan-1-ol is unique due to the presence of both ethyl groups and a hydroxyl group, which confer distinct chemical and physical properties. These features make it more hydrophobic and capable of forming specific interactions with other molecules, enhancing its utility in various applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1,4-diethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-9-5-7-10(11,4-2)8-6-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
ZSLFBFKIIRRBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

